4-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine
Description
4-[1-(6-Ethyl-5-Fluoropyrimidin-4-yl)Piperidine-3-Carbonyl]Thiomorpholine is a heterocyclic compound featuring a thiomorpholine core conjugated with a piperidine-carbonyl moiety and a substituted pyrimidine ring. The ethyl and fluorine substituents on the pyrimidine ring may enhance lipophilicity and metabolic stability compared to nitro or chloro analogs, suggesting unique pharmacological properties .
Properties
IUPAC Name |
[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN4OS/c1-2-13-14(17)15(19-11-18-13)21-5-3-4-12(10-21)16(22)20-6-8-23-9-7-20/h11-12H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFDHVXQMXQNIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCCC(C2)C(=O)N3CCSCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the specific reaction conditions required for each step. This includes maintaining precise temperature and pressure controls, as well as using catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Converting functional groups to more oxidized forms.
Reduction: : Reducing functional groups to less oxidized forms.
Substitution: : Replacing one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with modified functional groups or additional substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of fluorinated pyrimidines on biological systems. It can also serve as a precursor for the development of bioactive compounds.
Medicine
In medicine, derivatives of this compound could potentially be developed into pharmaceuticals. Its structural features may be useful in designing drugs with specific biological activities.
Industry
In industry, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism by which 4-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine exerts its effects would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets in the body, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The compound’s closest analogs include:
- 4-[1-(6-Nitro-3-Pyridyl)-4-Piperidyl]Thiomorpholine (Patent EP 3 858 835 A1): Features a nitro-substituted pyridine instead of the ethyl-fluoropyrimidine group.
- 1-Chloro-2-Isocyanatoethane-Thiomorpholine Derivatives (Experimental Study): Retain the thiomorpholine core but lack the pyrimidine-piperidine-carbonyl scaffold.
Structural Implications :
- The ethyl-fluoropyrimidine group likely enhances membrane permeability compared to nitro-pyridine analogs due to balanced lipophilicity .
- The absence of a nitro group may reduce metabolic activation risks (e.g., mutagenicity) compared to nitro-containing analogs .
Antimicrobial Activity
- Thiomorpholine Derivatives : In general, thiomorpholine derivatives exhibit selective activity against Gram-positive bacteria (e.g., S. aureus) but lack efficacy against Gram-negative strains (e.g., E. coli) .
- Pyrimidine vs. Pyridine Analogs : Pyrimidine-based derivatives (e.g., the target compound) may show enhanced DNA gyrase inhibition compared to pyridine analogs due to fluorine’s electronegativity, which strengthens hydrogen bonding with the enzyme’s active site .
Key Findings :
- The target compound’s fluoropyrimidine group may improve target specificity over nitro-pyridine analogs, which exhibit broader but weaker interactions .
- Thiomorpholine derivatives universally lack Gram-negative activity, likely due to poor penetration through outer membrane porins .
Physicochemical and Pharmacokinetic Properties
Analysis :
- The ethyl-fluoropyrimidine group increases lipophilicity (LogP ~2.8), favoring blood-brain barrier penetration but reducing aqueous solubility.
- Fluorine substitution enhances metabolic stability by resisting oxidative degradation, a limitation in nitro-containing analogs .
Biological Activity
The compound 4-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential clinical implications.
Chemical Structure and Properties
The compound features a thiomorpholine ring, which is known for its ability to interact with biological targets, combined with a pyrimidine derivative that may enhance its pharmacological profile. The molecular formula is C_{15}H_{20}F_{N}_{3}O_{2}S with a molecular weight of approximately 319.40 g/mol.
Research indicates that the biological activity of this compound may be attributed to its ability to inhibit specific enzymes and receptors involved in disease pathways. Key mechanisms include:
- Inhibition of Protein–Protein Interactions (PPIs) : The compound may disrupt interactions between critical proteins involved in cancer progression, particularly targeting the PD-1/PD-L1 pathway, which is crucial in immune evasion by tumors .
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes such as tyrosinase, which is involved in melanin production, thus indicating potential applications in dermatological therapies .
Biological Assays and Efficacy
The efficacy of this compound has been evaluated through various biological assays:
Table 1: Summary of Biological Assays
| Assay Type | Target | Result | Reference |
|---|---|---|---|
| Cell Viability | B16F10 Melanoma Cells | IC50 = 0.18 μM | |
| PD-1 Pathway | Mouse Splenocytes | 92% rescue at 100 nM | |
| Enzyme Inhibition | Tyrosinase | Competitive inhibitor |
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic contexts:
- Cancer Immunotherapy : In a study involving mouse models, the compound demonstrated significant inhibition of tumor growth by blocking PD-L1 interactions, suggesting its utility as an immunotherapeutic agent .
- Dermatological Applications : In vitro studies on B16F10 cells showed that the compound effectively reduced melanin synthesis without cytotoxic effects, indicating potential for treating hyperpigmentation disorders .
Discussion
The biological activity of this compound presents promising avenues for research and development. Its dual action as both an enzyme inhibitor and a modulator of immune responses positions it as a candidate for further investigation in cancer therapy and dermatology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
